Lipophilicity Tuning: XLogP3 Comparison of Methyl-Substituted Pyridazine-3-carbonitriles
5,6‑Dimethylpyridazine‑3‑carbonitrile exhibits a computed XLogP3 of 0.7, compared with 0.1 for the unsubstituted pyridazine‑3‑carbonitrile, ‑0.1 for 5‑methylpyridazine‑3‑carbonitrile, and 0.2 for 6‑methylpyridazine‑3‑carbonitrile [1]. The 0.6–0.8 log unit increase in lipophilicity relative to the mono‑methyl analogs is consistent with the additive effect of the second methyl group and places the compound in a more favorable range for passive membrane permeability (typically LogP 1–3 for oral drugs), without crossing into excessively high lipophilicity that would risk poor solubility or promiscuous binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Pyridazine-3-carbonitrile (XLogP3 = 0.1); 5-methylpyridazine-3-carbonitrile (XLogP3 = -0.1); 6-methylpyridazine-3-carbonitrile (XLogP3 = 0.2) |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.8 vs. unsubstituted and mono-methyl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A ΔXLogP3 of ≥0.6 can translate into a measurable difference in membrane permeability and oral absorption potential, making the 5,6‑dimethyl analog a strategically distinct starting point for medicinal chemistry campaigns where balanced lipophilicity is critical.
- [1] PubChem Compound Summary: 5,6-Dimethylpyridazine-3-carbonitrile (CID 149069793), pyridazine-3-carbonitrile (CID 126844), 5-methylpyridazine-3-carbonitrile (CID 44153695), 6-methylpyridazine-3-carbonitrile (CID 12324223). Computed XLogP3 values. View Source
